molecular formula C23H17NO7 B2824487 3-(3-Methoxyphenoxy)-7-[(4-nitrophenyl)methoxy]chromen-4-one CAS No. 714937-87-8

3-(3-Methoxyphenoxy)-7-[(4-nitrophenyl)methoxy]chromen-4-one

Cat. No.: B2824487
CAS No.: 714937-87-8
M. Wt: 419.389
InChI Key: PSOSEJSAAYXARU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Methoxyphenoxy)-7-[(4-nitrophenyl)methoxy]chromen-4-one is a synthetic organic compound that belongs to the class of chromen-4-one derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methoxyphenoxy)-7-[(4-nitrophenyl)methoxy]chromen-4-one typically involves multiple steps, starting from readily available starting materials. One common method involves the condensation of 3-methoxyphenol with 4-nitrobenzyl bromide to form an intermediate, which is then cyclized with a suitable reagent to yield the chromen-4-one core. The reaction conditions often require the use of a base, such as potassium carbonate, and an organic solvent, like dimethylformamide (DMF), under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methoxyphenoxy)-7-[(4-nitrophenyl)methoxy]chromen-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(3-Methoxyphenoxy)-7-[(4-nitrophenyl)methoxy]chromen-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-Methoxyphenoxy)-7-[(4-nitrophenyl)methoxy]chromen-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and targets depend on the specific biological context and require further investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Methoxyphenoxy)-7-[(4-nitrophenyl)methoxy]chromen-4-one is unique due to its combination of methoxy, nitrophenyl, and chromen-4-one moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.

Properties

CAS No.

714937-87-8

Molecular Formula

C23H17NO7

Molecular Weight

419.389

IUPAC Name

3-(3-methoxyphenoxy)-7-[(4-nitrophenyl)methoxy]chromen-4-one

InChI

InChI=1S/C23H17NO7/c1-28-17-3-2-4-19(11-17)31-22-14-30-21-12-18(9-10-20(21)23(22)25)29-13-15-5-7-16(8-6-15)24(26)27/h2-12,14H,13H2,1H3

InChI Key

PSOSEJSAAYXARU-UHFFFAOYSA-N

SMILES

COC1=CC(=CC=C1)OC2=COC3=C(C2=O)C=CC(=C3)OCC4=CC=C(C=C4)[N+](=O)[O-]

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.